molecular formula C10H14ClN3O2 B2420366 Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate CAS No. 1248551-49-6

Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate

Cat. No.: B2420366
CAS No.: 1248551-49-6
M. Wt: 243.69
InChI Key: AAIQFFVNNPEBPQ-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Properties

IUPAC Name

ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-4-16-9(15)7-6-12-10(14(2)3)13-8(7)5-11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIQFFVNNPEBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CCl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)pyrimidine-5-carboxylate with chloromethyl ethyl ether under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow for the development of derivatives with potential anti-inflammatory , antiviral , and anticancer properties. The chloromethyl group enhances reactivity, facilitating nucleophilic substitutions that can lead to biologically active derivatives.

Biological Activities

Research has indicated various biological activities attributed to this compound:

  • Antimicrobial Activity : Demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies show that derivatives can inhibit cell proliferation in cancer cell lines, indicating potential for further development as anticancer agents.
  • Anti-inflammatory Effects : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Organic Synthesis

This compound is utilized as an intermediate in the organic synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to create a variety of derivatives that can be tailored for specific applications.

Material Science

In material science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. The ability to modify its structure opens avenues for creating materials suitable for advanced applications in electronics and photonics.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research has focused on how variations in substituents affect its pharmacological properties.

SubstituentBiological ActivityIC50 Value (µM)
ChloromethylAnticancer ActivityVariable
DimethylaminoAntimicrobial ActivityVariable

Anticancer Studies

A study evaluated the cytotoxic effects of this compound against various cancer cell lines, including fibrosarcoma (HT-1080) and breast cancer (MCF-7). The results indicated significant growth inhibition with IC50 values ranging from 19.56 µM to over 100 µM for different derivatives.

Antimicrobial Studies

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) were determined, showcasing its potential as an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Biological Activity

Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article synthesizes existing research findings, structure-activity relationships (SAR), and case studies to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrimidine core substituted with a chloromethyl group and a dimethylamino moiety. This configuration is significant for its biological interactions, particularly in enzyme inhibition and cellular activity.

1. Anticancer Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit notable anticancer properties. For instance, studies on similar compounds have shown that modifications at the C5 position of the pyrimidine ring can enhance selectivity and potency against cyclin-dependent kinases (CDKs), critical regulators of cell cycle progression. A compound with a similar structure demonstrated a nanomolar KiK_i value against CDK9, leading to apoptosis in human cancer cell lines .

2. Anti-inflammatory Effects

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. Some studies report that related compounds effectively inhibit the COX-2 enzyme, which plays a key role in inflammatory processes. The IC50 values for certain pyrimidines were comparable to established anti-inflammatory drugs like celecoxib . While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.

3. Enzyme Inhibition

The compound's ability to inhibit enzymes such as NAPE-PLD has been explored, with SAR studies revealing how various substitutions affect potency. The introduction of specific substituents can lead to significant increases in inhibitory activity, emphasizing the importance of structural modifications .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how variations in chemical structure influence biological activity. For this compound, key findings include:

Substituent PositionModification TypeEffect on Activity
C5Alkyl group introductionIncreased CDK9 selectivity
C2DimethylaminoEnhanced binding affinity
ChloromethylHalogen substitutionPotential increase in cytotoxicity

These modifications highlight the importance of specific functional groups in enhancing the compound's biological efficacy.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that related pyrimidines can induce apoptosis in various cancer cell lines by inhibiting CDK9-mediated transcription processes .
  • In Vivo Studies : Limited in vivo studies suggest that similar compounds exhibit hypolipidemic effects and may influence metabolic pathways, although direct evidence for this compound remains to be established .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate?

The compound is typically synthesized via nucleophilic substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with dimethylamine. The reaction is conducted under reflux (60–100°C) in ethanol or dioxane, using triethylamine (TEA) as a base to deprotonate the amine and facilitate substitution at the C4 position. This method yields the target compound with moderate to high purity after standard workup .

Q. How is the compound characterized structurally?

Structural confirmation relies on techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify substituent positions, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups (e.g., ester carbonyl stretching at ~1700 cm⁻¹). X-ray crystallography may also be employed for definitive stereochemical analysis .

Q. What solvents and conditions are optimal for its nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (ethanol, methanol) are preferred. Reactions with amines require a base (e.g., TEA, K₂CO₃) and reflux conditions (60–100°C). For alkoxide or thiol substitutions, NaH or K₂CO₃ in anhydrous methanol/ethanol at room temperature or mild heating is effective .

Advanced Research Questions

Q. How does the dimethylamino group influence the pyrimidine ring’s electronic environment and reactivity?

The dimethylamino group at C2 acts as an electron-donating substituent, activating the pyrimidine ring via resonance. This increases electron density at C4, lowering the activation energy for nucleophilic aromatic substitution (SNAr) at the chloromethyl position. Computational studies (e.g., DFT) can quantify this effect, correlating with experimental reaction rates .

Q. What analytical strategies resolve contradictions in reported reaction yields for derivatives?

Discrepancies often arise from solvent polarity, temperature gradients, or competing side reactions (e.g., hydrolysis of the ester group). Systematic optimization using design of experiments (DoE) or high-throughput screening can identify critical parameters. For example, replacing ethanol with dioxane may reduce ester hydrolysis, improving yields of amino-substituted derivatives .

Q. How can derivative bioactivity be enhanced through structural modifications?

Substituting the chloromethyl group with bioisosteres (e.g., morpholine, piperidine) or introducing electron-withdrawing groups (e.g., trifluoromethyl) can enhance target binding. For instance, 4-morpholino derivatives show improved antitumor activity in cell assays due to increased solubility and kinase inhibition .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

Scale-up issues include controlling exothermic reactions during amine substitutions and minimizing byproducts (e.g., dimerization). Process optimization via flow chemistry or catalytic methods (e.g., using Pd catalysts for cross-couplings) can improve reproducibility. Purification challenges (e.g., column chromatography limitations) may necessitate recrystallization or distillation .

Q. How do steric and electronic effects of substituents impact physicochemical properties?

Bulky groups (e.g., tert-butyl) at C4 reduce solubility but enhance metabolic stability. Electron-withdrawing groups (e.g., CF₃) increase lipophilicity (logP), improving membrane permeability but potentially reducing aqueous solubility. These trade-offs are quantified via HPLC, PXRD, and DSC analyses .

Comparative and Mechanistic Questions

Q. How does this compound compare to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in reactivity?

The methylthio group in the precursor is a poorer leaving group than chlorine, requiring harsher conditions (e.g., higher temperatures or stronger bases) for substitution. The dimethylamino group in the target compound further activates the ring, enabling milder reaction conditions for subsequent derivatization .

Q. What mechanistic insights explain unexpected byproducts in amination reactions?

Competing pathways, such as over-alkylation (e.g., forming quaternary ammonium salts) or ring-opening under strongly basic conditions, can occur. Monitoring via LC-MS and adjusting stoichiometry (e.g., limiting amine excess to 1.2 equivalents) mitigates these issues .

Methodological Resources

  • Synthetic Protocols : Detailed procedures for nucleophilic substitutions and purification in and .
  • Analytical Data : Reference NMR and MS spectra in PubChem (DTXSID90510926) .
  • Safety Handling : Toxicity and storage guidelines from EPA DSSTox .

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